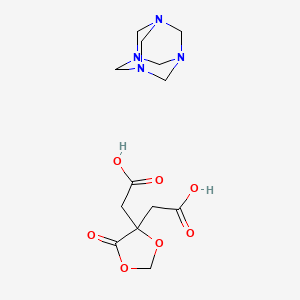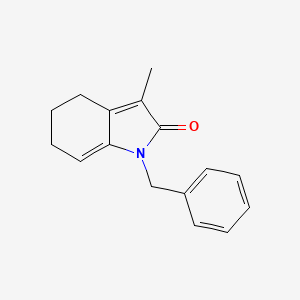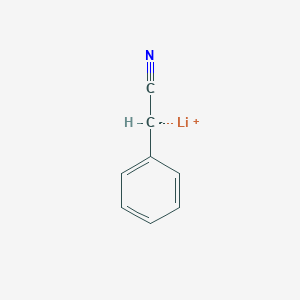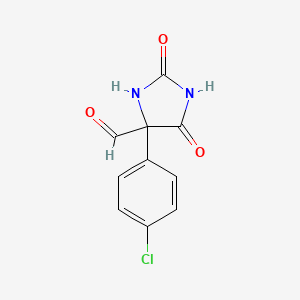
Methenamine anhydromethylenecitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methenamine anhydromethylenecitrate is a chemical compound that has garnered attention for its diverse applications, particularly in the medical field. It is a derivative of methenamine, a heterocyclic organic compound known for its antiseptic properties. This compound is primarily used for its antibacterial properties, especially in the treatment and prevention of urinary tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methenamine anhydromethylenecitrate is synthesized through a reaction involving methenamine and citric acid. The process typically involves the following steps:
Reacting Methenamine with Citric Acid: Methenamine is combined with citric acid in an aqueous solution.
Heating: The mixture is heated to facilitate the reaction, leading to the formation of this compound.
Crystallization: The product is then crystallized out of the solution and purified.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated crystallization processes are common in industrial settings to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Methenamine anhydromethylenecitrate undergoes several types of chemical reactions, including:
Hydrolysis: In acidic environments, it hydrolyzes to release formaldehyde and ammonia, which are bactericidal.
Substitution Reactions: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Acidic Conditions: Hydrolysis is facilitated in acidic environments (pH < 6).
Alkylating Agents: Substitution reactions often involve alkylating agents.
Major Products
Formaldehyde and Ammonia: The primary products of hydrolysis in acidic conditions.
Wissenschaftliche Forschungsanwendungen
Methenamine anhydromethylenecitrate has a wide range of applications in scientific research:
Wirkmechanismus
Methenamine anhydromethylenecitrate exerts its effects primarily through the release of formaldehyde in acidic environments. The formaldehyde acts as a potent bactericidal agent by denaturing bacterial proteins and nucleic acids, thereby inhibiting bacterial growth and proliferation . The compound targets bacterial cell walls and disrupts their integrity, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methenamine Hippurate: Another derivative of methenamine used for similar purposes in urinary tract infection prevention.
Methenamine Mandelate: Similar in function but differs in its acid component, mandelic acid.
Uniqueness
Methenamine anhydromethylenecitrate is unique due to its specific combination with citric acid, which may offer different pharmacokinetic properties and efficacy profiles compared to other methenamine derivatives .
Eigenschaften
CAS-Nummer |
6190-43-8 |
|---|---|
Molekularformel |
C13H20N4O7 |
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H8O7.C6H12N4/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-3H2,(H,8,9)(H,10,11);1-6H2 |
InChI-Schlüssel |
VFYFMNCKPJDAPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2CN3CN1CN(C2)C3.C1OC(=O)C(O1)(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)








![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)



